2-Amino-3,5-dihydro-5-methyl-4H-imidazol-4-one
Overview
Description
2-Amino-5-methyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms. This compound is notable for its unique structure, which includes an amino group and a methyl group attached to the imidazole ring. It has various applications in medicinal chemistry, biology, and industrial processes due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-3,5-dihydro-4H-imidazol-4-one can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of glyoxal with ammonia, followed by cyclization to form the imidazole ring.
Aza-Wittig Reactions: This method involves the reaction of a phosphazene intermediate with an aliphatic acid anhydride, leading to the formation of the imidazole ring.
Heterocyclic Rearrangements: These reactions involve the rearrangement of existing heterocyclic compounds to form the desired imidazole structure.
Industrial Production Methods
Industrial production of 2-Amino-5-methyl-3,5-dihydro-4H-imidazol-4-one typically involves large-scale condensation reactions using readily available starting materials such as glyoxal and ammonia. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms, often altering its chemical properties.
Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various imidazole derivatives with altered functional groups, which can have different chemical and biological properties.
Scientific Research Applications
2-Amino-5-methyl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.
2-Methylimidazole: Similar in structure but lacks the amino group, leading to different chemical reactivity and biological activity.
4-Methylimidazole: Another similar compound with a different substitution pattern, affecting its properties and applications.
Uniqueness
2-Amino-5-methyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the imidazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-4-methyl-1,4-dihydroimidazol-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-3(8)7-4(5)6-2/h2H,1H3,(H3,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLLNAUNAXCVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249330 | |
Record name | 2-Amino-3,5-dihydro-5-methyl-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54199-94-9 | |
Record name | 2-Amino-3,5-dihydro-5-methyl-4H-imidazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54199-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,5-dihydro-5-methyl-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.